molecular formula C19H17N3O3 B1574334 GN39482

GN39482

Cat. No.: B1574334
M. Wt: 335.36
Attention: For research use only. Not for human or veterinary use.
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Description

GN39482 is a small molecule identified as a tubulin polymerization inhibitor through sophisticated profiling methods including MorphoBase and ChemProteoBase . By targeting tubulin, this compound disrupts the formation of microtubules, which are critical components of the cytoskeleton and essential for cellular processes such as mitosis and intracellular transport. This mechanism makes it a valuable chemical tool for researchers studying cell division, cytoskeleton dynamics, and the development of anti-mitotic agents for cancer. The discovery of this compound highlights the utility of proteomic and morphological profiling in identifying the mechanism of action for novel bioactive compounds. This product is intended for research purposes in a laboratory setting only.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.36

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • R₁ Substituent : Methoxy (OCH₃) at R₁ enhances tubulin binding, as seen in 6m vs. 6d (CH₃) and 6a (H).
  • R₂ Substituent : Methoxycarbonyl (COOCH₃) at R₂ is essential; its removal (6l) reduces activity by 6-fold .

Functional Analogs: Tubulin Polymerization Inhibitors

This compound shares functional similarity with classical tubulin inhibitors but differs in structure and selectivity (Table 2).

Table 2: Comparison with Clinically Relevant Tubulin Inhibitors

Compound Class Target Site Selectivity for Cancer Cells Clinical Use
This compound Indenopyrazole Tubulin polymerization High (No off-target antimicrobial effects) Preclinical
Paclitaxel Taxane Microtubule stabilization Moderate (Neurotoxicity) Approved (Breast, Ovarian)
Colchicine Tropolone alkaloid Tubulin depolymerization Low (Anti-inflammatory use) Approved (Gout)
Vincristine Vinca alkaloid Microtubule disruption Moderate (Hematologic toxicity) Approved (Leukemia)

Key Findings :

  • Mechanistic Specificity : this compound avoids off-target effects common in taxanes (e.g., paclitaxel-induced neuropathy) and vinca alkaloids (e.g., hematologic toxicity) .
  • Synthetic Accessibility : Unlike natural products (paclitaxel, vincristine), this compound is synthetically tractable, enabling scalable production .

Research Implications and Limitations

This compound’s unique profile positions it as a promising preclinical candidate. However, its pharmacokinetic properties (e.g., solubility, metabolic stability) remain uncharacterized. Comparative proteomic studies suggest that MorphoBase and ChemProteoBase profiling can mitigate false positives associated with traditional target-agnostic screens . Future work should explore structural modifications to enhance bioavailability while retaining tubulin-binding efficacy.

Preparation Methods

Overview of GN39482 Synthesis

The synthesis of this compound involves multi-step organic reactions designed to assemble its complex molecular framework. The key synthetic strategy typically includes:

  • Construction of the indeno-pyrazole core.
  • Introduction of the methoxy substituent.
  • Coupling with the aminobenzoate moiety.

These steps require precise control of reaction conditions to ensure high yield and purity, given the compound’s sensitivity and complexity.

Key Synthetic Steps and Reagents

Although detailed synthetic protocols for this compound are limited in public literature, the general approach aligns with methods used for similar tubulin inhibitors involving heterocyclic systems and aromatic amines.

Stepwise Preparation Highlights:

Step Description Reagents/Conditions Outcome
1 Formation of indeno-pyrazole intermediate Cyclization reactions using hydrazines and indanone derivatives under acidic/basic conditions Indeno-pyrazole core
2 Methoxylation Use of methoxy reagents such as methyl iodide or dimethyl sulfate in presence of base Introduction of methoxy group at specific position
3 Amination and coupling Amination of the benzoate ester with indeno-pyrazole amine under coupling conditions (e.g., peptide coupling reagents or direct nucleophilic substitution) Formation of this compound

These steps require purification techniques such as chromatography to isolate intermediates and final product with high purity.

Advanced Synthetic Techniques and Optimization

Recent advances in organic synthesis offer more efficient routes to this compound and related compounds:

  • Microwave-assisted synthesis : Accelerates reaction rates and improves yields in heterocyclic compound formation and coupling reactions.
  • Use of coupling reagents : Reagents like DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) have been demonstrated to be effective in related amine coupling and desulfurization reactions, which could be adapted for this compound synthesis steps involving amine functional groups.
  • One-pot procedures : Streamline synthesis by combining multiple steps without isolation of intermediates, reducing time and waste.

Purification and Characterization

After synthesis, this compound requires purification typically by flash chromatography using solvents such as hexane and ethyl acetate gradients. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight verification.
  • High-performance liquid chromatography (HPLC) for purity assessment.

These steps ensure the compound’s suitability for biological testing and pharmaceutical development.

Summary Table of Preparation Methods

Preparation Aspect Description Notes
Core Synthesis Indeno-pyrazole formation via cyclization Requires precise temperature and pH control
Methoxylation Introduction of methoxy group using methylating agents Position-specific substitution critical
Coupling Amination of methyl benzoate with indeno-pyrazole amine May use peptide coupling reagents
Advanced Techniques Microwave-assisted synthesis and DMT/NMM/TsO− coupling Enhances yield and reduces reaction time
Purification Flash chromatography, HPLC Ensures high purity for biological activity
Characterization NMR, MS, HPLC Confirms structure and purity

Research Findings and Considerations

  • This compound’s synthesis benefits from modern synthetic organic chemistry techniques that improve efficiency and yield.
  • Microwave-assisted reactions and novel coupling reagents like DMT/NMM/TsO− offer promising routes to streamline its preparation.
  • The compound’s sensitivity to reaction conditions necessitates careful optimization of each step.
  • Further research is warranted to publish detailed synthetic protocols and scale-up methods for industrial application.

Q & A

Q. What is the molecular mechanism of GN39482 as a tubulin polymerization inhibitor, and how is this activity experimentally validated?

this compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Experimental validation involves:

  • Biochemical assays : Measuring inhibition kinetics via turbidity assays at 37°C using purified tubulin, with absorbance monitored at 340 nm .
  • Cell-based assays : Assessing mitotic arrest in cancer cell lines (e.g., HeLa) using immunofluorescence microscopy to visualize disrupted spindle formation .
  • Structural analysis : Co-crystallization with tubulin and X-ray diffraction to confirm binding interactions .

Q. What are the recommended protocols for synthesizing this compound, and how is purity ensured?

Synthesis follows a three-step process:

  • Step 1 : Condensation of 6-methoxyindanone with hydrazine hydrate to form the pyrazole core.
  • Step 2 : Coupling with methyl 3-aminobenzoate via nucleophilic aromatic substitution.
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity threshold, supported by 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers conduct a literature review to contextualize this compound within existing tubulin inhibitor studies?

  • Database selection : Use PubMed, Web of Science, and SciFinder with keywords like "tubulin polymerization inhibitors," "this compound," and "colchicine-binding site."

  • Inclusion criteria : Prioritize peer-reviewed articles (2010–2025) detailing structural analogs, mechanistic studies, and in vivo efficacy .

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  • Gap analysis : Identify underexplored areas (e.g., resistance mechanisms or combinatorial therapies) using tools like VOSviewer for co-citation networks .

Advanced Research Questions

Q. How can contradictory results in this compound’s IC50 values across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardization : Adopt uniform assay conditions (e.g., tubulin concentration, buffer pH, temperature) as per the Journal of Medicinal Chemistry guidelines .
  • Cross-validation : Compare results from orthogonal methods (e.g., fluorescence polarization vs. turbidity assays) .
  • Meta-analysis : Pool data from ≥5 independent studies and apply random-effects models to account for heterogeneity .

Q. What advanced computational methods are suitable for optimizing this compound derivatives?

  • Molecular dynamics (MD) simulations : Simulate ligand-tubulin binding over 100+ ns to identify stable conformations and key residues (e.g., β-tubulin T179) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and electrostatic potential to predict activity of derivatives .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for methyl/chlorine substitutions at the pyrazole ring .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound pharmacology studies?

  • Nonlinear regression : Fit dose-response curves using the Hill equation (Y=Bottom+Top-Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC50} - X) \cdot \text{HillSlope}}}) in GraphPad Prism.
  • Error assessment : Report 95% confidence intervals for IC50 values and use ANOVA for cross-group comparisons .
  • Reproducibility checks : Include triplicate runs and negative controls (e.g., colchicine) in each experiment .

Q. How can researchers design assays to evaluate this compound’s off-target effects in complex biological systems?

  • Proteome-wide profiling : Use affinity-based chemoproteomics with this compound-conjugated beads to capture interacting proteins .
  • Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM to assess selectivity .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Methodological Guidelines

  • Data reporting : Follow the ARRIVE 2.0 guidelines for preclinical studies, including raw data deposition in repositories like Figshare .
  • Ethical compliance : Obtain IACUC approval for in vivo studies and adhere to OECD test guidelines for cytotoxicity assays .
  • Conflict resolution : Use PRISMA frameworks for systematic reviews to address literature discrepancies .

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